methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate
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Overview
Description
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethyl group, and a phenylhydrazinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate as a starting material is common .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
- (5-Chloro-2-pyridinyl)amino]oxoacetic acid methyl ester
Uniqueness
Compared to similar compounds, METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE stands out due to its trifluoromethyl and phenylhydrazinyl groups, which confer unique chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential therapeutic effects.
Properties
Molecular Formula |
C15H14ClF3N4O2 |
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Molecular Weight |
374.74 g/mol |
IUPAC Name |
methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate |
InChI |
InChI=1S/C15H14ClF3N4O2/c1-25-13(24)14(15(17,18)19,21-12-8-7-10(16)9-20-12)23-22-11-5-3-2-4-6-11/h2-9,22-23H,1H3,(H,20,21) |
InChI Key |
LSNJROSALQNFJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Cl)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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